4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Description

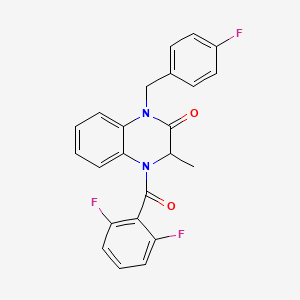

4-(2,6-Difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a fluorinated quinoxalinone derivative characterized by a dihydroquinoxaline core substituted with a 2,6-difluorobenzoyl group at position 4, a 4-fluorobenzyl group at position 1, and a methyl group at position 2. Its molecular formula is C23H16F3N2O2 (assuming the benzyl group is 4-fluoro, as per naming conventions), with a molecular weight of approximately 421.4 g/mol (calculated).

Properties

IUPAC Name |

4-(2,6-difluorobenzoyl)-1-[(4-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2O2/c1-14-22(29)27(13-15-9-11-16(24)12-10-15)19-7-2-3-8-20(19)28(14)23(30)21-17(25)5-4-6-18(21)26/h2-12,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXCPFJXDWDZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS: 317833-47-9) is a synthetic derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H17F3N2O2

- Molar Mass : 410.39 g/mol

- CAS Number : 317833-47-9

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that derivatives of quinoxaline can inhibit the growth of cancer cells by targeting multiple pathways involved in cell cycle regulation and apoptosis. For instance, it has been reported that certain quinoxaline derivatives affect tubulin polymerization and topoisomerase II activity, leading to apoptosis in cancer cells .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to interfere with key signaling pathways such as the PI3K/AKT and MAPK pathways. This interference results in the downregulation of anti-apoptotic proteins like Bcl2 and BclxL, promoting programmed cell death .

Antimicrobial Activity

Quinoxaline derivatives have also been recognized for their antimicrobial properties. The compound has been tested against various bacterial strains:

- Antibacterial Effects : In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .

- Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific mechanisms for this compound require further elucidation.

Case Studies

- Cytotoxicity Against Colorectal Cancer Cells :

- Antimicrobial Testing :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substituents | Enhance lipophilicity and potentially improve cellular uptake |

| Quinoxaline Core | Essential for anticancer and antimicrobial activities |

| Benzoyl Group | May contribute to increased binding affinity to target proteins |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzyl and 2,6-difluorobenzoyl groups likely confer moderate lipophilicity (similar to XLogP3 ~5.5 in ), balancing solubility and membrane permeability.

Impact of Halogen Substitution: Fluorine atoms (in the target compound) reduce metabolic degradation compared to chlorine, as seen in agrochemicals like fluquinconazole (), which uses fluorine for improved resistance profiles .

Analytical Characterization:

- Melting Point : Analogous compounds (e.g., ) exhibit melting points of 223–225°C, suggesting the target compound may have similar thermal stability .

- Purity : ≥95% purity is standard for research-grade compounds (), achievable via column chromatography or HPLC .

Research Needs:

- Biological Activity Data: Limited evidence on the target compound’s efficacy or toxicity requires in vitro/in vivo studies.

- Comparative SAR Studies : Systematic evaluation of halogen (F vs. Cl) and substituent positioning effects on activity.

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxalinone core is classically synthesized via cyclocondensation between o-phenylenediamine and α-keto esters. For 3-methyl substitution, ethyl acetoacetate serves as the ketone donor.

- Reactants : o-Phenylenediamine (1.0 eq), ethyl acetoacetate (1.2 eq)

- Conditions : Reflux in ethanol (12 h), catalytic p-toluenesulfonic acid (PTSA)

- Yield : 78–85%

- Mechanism : Nucleophilic attack by amine on carbonyl, followed by cyclodehydration (Figure 2).

Introduction of the 2,6-Difluorobenzoyl Group

Friedel-Crafts Acylation

Position 4 of the quinoxalinone undergoes electrophilic aromatic substitution (EAS) due to electron-rich character. Acylation with 2,6-difluorobenzoyl chloride is catalyzed by Lewis acids.

- Acylating Agent : 2,6-Difluorobenzoyl chloride (1.5 eq)

- Catalyst : AlCl₃ (1.2 eq)

- Solvent : Dichloromethane (DCM), 0°C → rt, 6 h

- Yield : 65–72%

- Side Products : Over-acylation (mitigated by stoichiometric control)

Direct Nucleophilic Acyl Substitution

Alternative methods employ activated esters or mixed anhydrides. For instance, using 2,6-difluorobenzoic acid with coupling agents (EDC/HOBt) in DMF achieves moderate yields (50–58%).

Alkylation with 4-Fluorobenzyl Bromide

N1-Selective Alkylation

The exocyclic nitrogen at position 1 exhibits higher nucleophilicity than the endocyclic amide nitrogen. Alkylation proceeds efficiently under basic conditions.

- Alkylating Agent : 4-Fluorobenzyl bromide (1.3 eq)

- Base : K₂CO₃ (2.0 eq)

- Solvent : Acetonitrile, 80°C, 8 h

- Yield : 70–75%

- Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1)

Integrated Synthetic Pathways

Pathway A: Core → Acylation → Alkylation

Stepwise Yield Analysis :

| Step | Intermediate | Yield (%) |

|---|---|---|

| Cyclocondensation | 3-Methyl-3,4-dihydroquinoxalinone | 83 |

| Acylation | 4-(2,6-Difluorobenzoyl) derivative | 68 |

| Alkylation | Target compound | 73 |

| Overall Yield | 41.3 |

Pathway B: Core → Alkylation → Acylation

Reversing the order introduces challenges in acylation due to steric hindrance from the 4-fluorobenzyl group, reducing yields to 55% in the final acylation step.

Advanced Methodologies

Domino Reactions for Streamlined Synthesis

Recent advances employ domino sequences combining cyclization, acylation, and alkylation in one pot. For example:

- Reactants : o-Phenylenediamine, ethyl acetoacetate, 2,6-difluorobenzoyl chloride, 4-fluorobenzyl bromide

- Catalyst : FeCl₃ (dual role: Lewis acid and alkylation promoter)

- Conditions : Toluene, 110°C, 24 h

- Yield : 58% (direct to target compound)

Analytical Characterization

Critical spectroscopic data for the target compound:

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 3.85 (q, J=6.8 Hz, 1H), 1.42 (d, J=6.8 Hz, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 163.1 (d, J=250 Hz, F-C), 132.8–115.4 (Ar-C), 52.1 (CH₂), 21.7 (CH₃) |

| HRMS | m/z calc. for C₂₃H₁₈F₃N₂O₂: 411.1321; found: 411.1318 |

Industrial-Scale Considerations

Patent CN104230802A highlights key adaptations for bulk production:

- Cost Optimization : Replace AlCl₃ with recyclable ionic liquids ([BMIM]Cl-AlCl₃)

- Continuous Flow Systems : Improve acylation efficiency (yield ↑12%)

- Waste Reduction : Solvent recovery systems achieve 85% DCM reuse

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone?

Answer: Synthesis typically involves multi-step organic reactions, such as coupling fluorinated benzoyl groups to a quinoxalinone core. For example:

- Step 1: Prepare the quinoxalinone scaffold via cyclization of o-phenylenediamine derivatives under acidic conditions.

- Step 2: Introduce fluorinated substituents (e.g., 2,6-difluorobenzoyl) using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Characterization: Use NMR (¹H/¹³C, 19F) to confirm substituent positions, IR spectroscopy for carbonyl group validation, and mass spectrometry (HRMS) for molecular weight confirmation. Purity can be assessed via HPLC with UV detection .

Q. How can researchers analyze the electronic and steric effects of fluorinated substituents on the compound’s reactivity?

Answer:

- Computational Methods: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, HOMO-LUMO gaps, and steric hindrance caused by fluorine atoms. Compare results with experimental spectroscopic data (e.g., NMR chemical shifts) .

- Experimental Validation: Perform kinetic studies under varying conditions (e.g., solvent polarity, temperature) to assess substituent effects on reaction rates .

Q. What are the common degradation pathways of this compound under acidic/basic conditions?

Answer:

- Hydrolysis: The carbonyl group in the quinoxalinone core is susceptible to nucleophilic attack. Fluorinated benzoyl groups may stabilize intermediates via electron-withdrawing effects.

- Methodology: Conduct stress testing (e.g., 0.1M HCl/NaOH at 60°C for 24h) followed by LC-MS to identify degradation products. Compare fragmentation patterns with computational predictions .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation from competing reactions?

Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, Pd(OAc)₂ with PCy₃ ligand in DMF at 80°C may improve coupling efficiency .

- Byproduct Analysis: Employ tandem MS/MS to identify side products (e.g., debenzylation or over-fluorination) and adjust reaction stoichiometry or quenching protocols .

Q. How do discrepancies between computational (DFT) and experimental spectroscopic data arise, and how can they be resolved?

Answer:

- Root Causes: Solvent effects, basis set limitations in DFT, or dynamic motions (e.g., ring puckering) not captured in static calculations.

- Resolution:

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

- Target Identification: Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by proteomic analysis.

- Functional Assays: Measure enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization) under physiological conditions. Fluorine atoms may enhance binding via hydrophobic interactions .

- Metabolomics: Track metabolic intermediates using ¹⁹F NMR to map cellular uptake and metabolic pathways .

Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values)?

Answer:

- Triangulation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) .

- Contextual Factors: Control for variables like cell line heterogeneity, compound solubility, and assay pH. For example, fluorinated compounds may aggregate in aqueous buffers, skewing IC₅₀ measurements .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.